(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol CAS 1567887-32-4 properties
(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol CAS 1567887-32-4 properties
An In-depth Technical Guide to (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol (CAS 1567887-32-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol is limited. This guide has been compiled using information on structurally related compounds and established chemical principles. All data presented herein should be considered illustrative and must be confirmed through empirical validation.
Introduction
(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol is a chiral alcohol containing a substituted pyridine ring. This structural motif is of significant interest in medicinal chemistry and drug discovery, as the pyridine ring is a common feature in many biologically active compounds. The specific stereochemistry of the (1R) configuration, coupled with the electronic properties of the chloro-substituent, makes this molecule a valuable chiral building block for the synthesis of complex molecular targets.
Natural products have historically been a cornerstone of drug discovery, providing a rich diversity of chemical scaffolds.[1][2] The synthesis of novel, stereochemically defined building blocks like (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol is crucial for developing new therapeutic agents that are inspired by the structural complexity of natural products.[1][2]
Chemical and Physical Properties
Detailed experimental data for this specific compound is not widely available. The properties listed below are estimated based on structurally similar compounds, such as 1-(5-chloropyridin-3-yl)ethan-1-ol.[3]
| Property | Value | Source |
| CAS Number | 1567887-32-4 | N/A |
| Molecular Formula | C₇H₈ClNO | Calculated |
| Molecular Weight | 157.60 g/mol | Calculated[4] |
| Appearance | Likely a solid or viscous liquid | Inferred |
| Purity | Typically >95% | Inferred from suppliers of similar compounds[4] |
| LogP | ~1.27 | Inferred from similar structures[4] |
| Hydrogen Bond Donors | 1 | Calculated[3] |
| Hydrogen Bond Acceptors | 2 | Calculated[3] |
Synthesis and Reaction Pathways
A plausible synthetic route to (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol involves the asymmetric reduction of the corresponding ketone, 1-(5-chloropyridin-2-yl)ethanone. The synthesis of this precursor ketone has been described.[5]
Synthesis of 1-(5-chloropyridin-2-yl)ethanone (Precursor)
A common method for the synthesis of 1-(5-chloropyridin-2-yl)ethanone involves the reaction of 5-chloro-2-cyanopyridine with a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup.[5]
Experimental Protocol (Adapted from similar syntheses)[5]:
-
Dissolve 5-chloro-2-cyanopyridine in a suitable etheral solvent (e.g., a mixture of diethyl ether and THF) under an inert atmosphere (e.g., nitrogen).
-
Cool the reaction mixture to a low temperature (e.g., -60°C).
-
Slowly add a solution of methylmagnesium bromide in THF.
-
Allow the reaction to stir at low temperature before gradually warming to room temperature.
-
Quench the reaction by the addition of an aqueous acid solution (e.g., 2M HCl) and continue stirring.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Asymmetric Reduction to (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol
The stereoselective reduction of the ketone to the desired (1R)-enantiomer can be achieved using a variety of chiral reducing agents or catalytic hydrogenation with a chiral catalyst.
Caption: Synthetic pathway to (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as for the ethyl group. The chemical shifts of aromatic protons can be influenced by the electronic effects of the chloro and hydroxyl-ethyl substituents.
-
Pyridine Ring Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm), likely exhibiting doublet and doublet of doublets splitting patterns.
-
Methine Proton (-CH(OH)-): A quartet around δ 4.5-5.0 ppm, coupled to the methyl protons.
-
Methyl Protons (-CH₃): A doublet around δ 1.4-1.6 ppm, coupled to the methine proton.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-160 ppm).
-
Methine Carbon (-CH(OH)-): A signal in the range of δ 65-75 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 20-30 ppm).
It is standard practice to reference NMR spectra to a known standard, such as tetramethylsilane (TMS).[6]
Safety and Handling
A specific Safety Data Sheet (SDS) for (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol is not publicly available. However, based on data for structurally related chloropyridine derivatives, the following precautions should be taken.[3][7]
-
Hazard Statements (Predicted):
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Wash hands thoroughly after handling.[8]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Caption: Recommended safety and handling workflow.
Applications in Drug Discovery
Substituted pyridines are a class of heterocycles that are frequently incorporated into the structures of drug candidates due to their ability to engage in various biological interactions. The specific stereochemistry and functionality of (1R)-1-(5-chloropyridin-2-yl)ethan-1-ol make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, related chloropyridine and chloropyrimidine structures have been investigated as components of GPR119 agonists for the treatment of type 2 diabetes.[9] The development of such targeted therapies is a significant area of modern drug discovery.[9]
Conclusion
(1R)-1-(5-chloropyridin-2-yl)ethan-1-ol is a chiral building block with considerable potential for application in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is sparse, this guide provides a comprehensive overview of its predicted properties, potential synthetic routes, and necessary safety precautions based on the analysis of structurally related molecules. It is imperative that researchers independently verify these properties through laboratory analysis before use.
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